

# An In-depth Technical Guide to Ethyl 5-chlorothiophene-2-glyoxylate

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## Compound of Interest

Compound Name: Ethyl 5-chlorothiophene-2-glyoxylate

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodologies related to **Ethyl 5-chlorothiophene-2-glyoxylate**, a key intermediate in medicinal chemistry and materials science.

## Molecular Structure and Properties

**Ethyl 5-chlorothiophene-2-glyoxylate** is a substituted thiophene derivative featuring a chlorine atom at the 5-position and an ethyl glyoxylate group at the 2-position. This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. The thiophene ring serves as an aromatic scaffold, while the chloro and glyoxylate moieties offer distinct points for chemical modification.<sup>[1]</sup>

The IUPAC name for this compound is ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate.<sup>[1][2]</sup> Its structure is confirmed by its SMILES string: CCOC(=O)C(=O)C1=CC=C(S1)Cl.<sup>[2]</sup>

A summary of the key physicochemical properties of **Ethyl 5-chlorothiophene-2-glyoxylate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub> S	[1][2]
Molecular Weight	218.66 g/mol	[1][2][3]
CAS Number	34036-28-7	[1][2][3]
Boiling Point	306.3°C at 760 mmHg	[1]
Density	1.376 g/cm <sup>3</sup>	[1]
InChI Key	SAPAEGDTYVIFCE- UHFFFAOYSA-N	[1][2]

## Synthesis and Reactivity

The synthesis of **Ethyl 5-chlorothiophene-2-glyoxylate** typically involves the formation of a 5-chlorothiophene-2-substituted precursor, which is then elaborated to introduce the ethyl glyoxylate moiety. A common precursor is 5-chlorothiophene-2-carboxylic acid.

This protocol is based on a patented one-pot method starting from 2-thiophenecarboxaldehyde. [4]

Materials:

- 2-Thiophenecarboxaldehyde
- Chlorinating agent (e.g., chlorine gas)
- Sodium hydroxide solution (20%)
- Dichloromethane
- Sodium sulfite solution (10%)
- Concentrated hydrochloric acid (30%)
- Ethanol

- Water

#### Procedure:

- **Chlorination:** A chlorinating reagent is introduced into or added to 2-thiophenecarboxaldehyde. The reaction mixture is kept warm to facilitate the formation of the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without isolation.[\[4\]](#)
- **Cannizzaro-type Reaction and Halogenation:** The intermediate 5-chloro-2-thiophenecarboxaldehyde is slowly added to a pre-cooled sodium hydroxide solution at a temperature maintained between -5 and 0°C. After the addition is complete, chlorine gas is slowly introduced while keeping the temperature between 15 and 30°C. The reaction is monitored until completion.[\[4\]](#)
- **Quenching and Extraction:** The reaction is cooled to 5°C, and a 10% aqueous solution of sodium sulfite is added to quench the reaction. Dichloromethane is then added to extract organic impurities.[\[4\]](#)
- **Precipitation and Purification:** The aqueous phase is separated, and the pH is adjusted to 1-2 with concentrated hydrochloric acid, leading to the precipitation of a white solid. The solid is collected by suction filtration. The crude product is then recrystallized from an ethanol/water mixture and dried to yield the target compound, 5-chlorothiophene-2-carboxylic acid.[\[4\]](#)

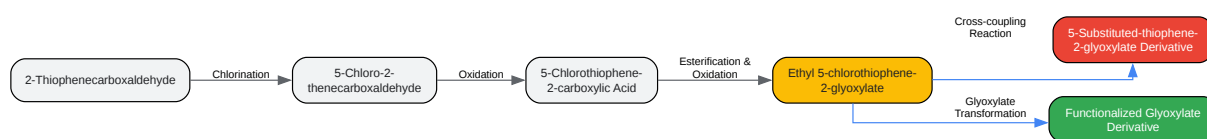
**Ethyl 5-chlorothiophene-2-glyoxylate** possesses two key reactive sites that can be selectively functionalized:

- **5-Chlorothiophene Core:** The chlorine atom on the electron-rich thiophene ring acts as a leaving group, making the molecule amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5-position.[\[1\]](#)
- **Ethyl Glyoxylate Substituent:** The  $\alpha$ -keto ester functionality of the glyoxylate group is a versatile handle for numerous synthetic transformations. It can undergo reduction to an alcohol, oxidation, or addition of organometallic reagents like Grignard reagents to form tertiary alcohols.[\[1\]](#)

This dual reactivity allows for the sequential and selective construction of complex, multi-substituted thiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1]

## Visualized Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of **Ethyl 5-chlorothiophene-2-glyoxylate** and its subsequent functionalization.



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Caption: Synthetic workflow for **Ethyl 5-chlorothiophene-2-glyoxylate**.

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## References

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